molecular formula C22H34N4O2 B1236151 1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide

1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B1236151
M. Wt: 386.5 g/mol
InChI Key: CIDMARPQRXSPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidinecarboxamide.

Scientific Research Applications

Chemistry and Synthesis

Research into compounds based on pyrrolidin-2-one pharmacophores, including structures similar to the given chemical, highlights their potential as effective agents in facilitating memory processes and attenuating cognitive function impairments related to various conditions. Studies emphasize the importance of stereochemistry in improving pharmacological profiles, indicating that specific enantiomers of these compounds exhibit advantageous biological properties (Veinberg et al., 2015).

Pharmacology and Therapeutic Potential

The role of arylcycloalkylamines, which share a core structure with the mentioned compound, has been extensively reviewed in the context of their binding affinity and selectivity at D2-like receptors. Such compounds are foundational in developing antipsychotic agents, highlighting the potential therapeutic applications of similar structures (Sikazwe et al., 2009).

Biochemical Interactions and Applications

Investigations into the biochemical pathways and interactions of compounds structurally related to the query compound have shown significant promise. For example, the synthesis and evaluation of ligands for D2-like receptors involve understanding the contributions of pharmacophoric groups, which is crucial for enhancing potency and selectivity in therapeutic agents. This research provides a foundation for designing more effective drugs with minimized side effects (Sikazwe et al., 2009).

properties

Product Name

1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C22H34N4O2

Molecular Weight

386.5 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methylpiperazin-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H34N4O2/c1-18-4-6-19(7-5-18)8-11-26-17-20(16-21(26)27)22(28)23-9-3-10-25-14-12-24(2)13-15-25/h4-7,20H,3,8-17H2,1-2H3,(H,23,28)

InChI Key

CIDMARPQRXSPAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)NCCCN3CCN(CC3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide
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1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide

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